![molecular formula C8H20ClN B1485119 2,2-Dimethylhexan-1-amine hydrochloride CAS No. 2098007-76-0](/img/structure/B1485119.png)
2,2-Dimethylhexan-1-amine hydrochloride
Overview
Description
Chemical Reactions Analysis
Amines, including “2,2-Dimethylhexan-1-amine hydrochloride”, can engage in various chemical reactions. For instance, primary and secondary amines can form substituted ammonium ions when they react with water . Amines can also undergo reactions such as alkylation and acylation .
Scientific Research Applications
Potential in Tissue Protection, Regeneration, and Immunity Another line of research explores the sigma-1 receptor-mediated roles of dimethyltryptamine, a compound structurally related to 2,2-dimethylhexan-1-amine, in tissue protection, regeneration, and immunity. This investigation into endogenous ligands of the sigma-1 receptor suggests a broader physiological significance for these compounds, beyond their recognized psychotropic effects, potentially offering insights into cellular protective mechanisms and the development of medical therapies (Frecska, Szabo, Winkelman, Luna, & McKenna, 2013).
Environmental Implications and Removal Techniques A review on the contamination and removal of sulfamethoxazole, which shares functional groups with 2,2-dimethylhexan-1-amine hydrochloride, from aqueous solutions using cleaner techniques, sheds light on the environmental persistence of similar compounds. The study discusses various removal technologies like adsorption, Fenton/photo-Fenton processes, and photocatalytic degradation, providing a perspective on sustainable development technologies for reducing environmental impact of persistent organic pollutants (Prasannamedha & Kumar, 2020).
Synthetic and Structural Insights The synthesis and structural analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from reactions involving chloral and amines, including compounds akin to 2,2-dimethylhexan-1-amine hydrochloride, highlight the complex interplay between different reactants and conditions. This research provides valuable insights into the conformation and potential applications of these synthesized compounds in various fields (Issac & Tierney, 1996).
Mechanism of Action
are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
In terms of their biochemical role , amines are involved in a wide range of processes. They can act as neurotransmitters, with examples including dopamine and serotonin. They are also key components of amino acids, which are the building blocks of proteins .
The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all be influenced by these characteristics .
The action environment can also impact the activity of amines. Factors such as pH can influence the protonation state of the amine, which can in turn affect its ability to interact with biological targets .
properties
IUPAC Name |
2,2-dimethylhexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.ClH/c1-4-5-6-8(2,3)7-9;/h4-7,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBBXXKRGHKXDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhexan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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